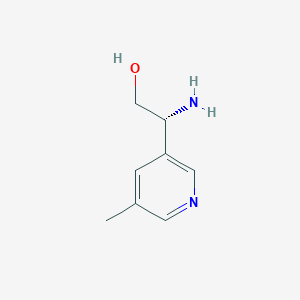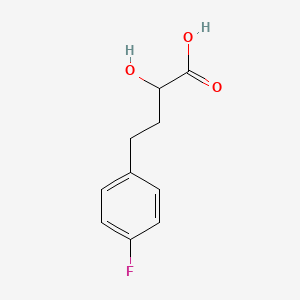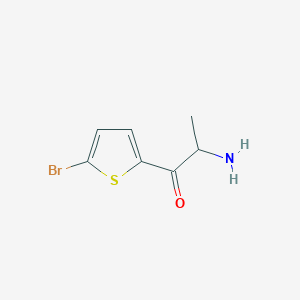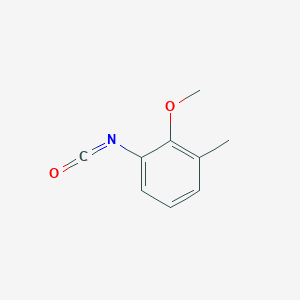
Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an aminobutan-2-yl side chain, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:
Starting Material: Piperidine derivative.
Reagent: Tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Development: Investigated for potential therapeutic applications due to its structural properties.
Medicine:
Pharmaceuticals: Explored as a building block for the development of new drugs, particularly in the treatment of neurological disorders.
Industry:
Materials Science: Used in the synthesis of polymers and other advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share a piperidine ring and a tert-butyl group, they differ in the nature and position of the substituents on the piperidine ring.
- Unique Properties: Tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate is unique due to its specific aminobutan-2-yl side chain, which imparts distinct chemical and biological properties.
- Applications: The differences in structure lead to variations in their applications, with each compound being suited for specific types of reactions and research purposes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H28N2O2 |
|---|---|
Molecular Weight |
256.38 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminobutan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-11(5-8-15)12-6-9-16(10-7-12)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3 |
InChI Key |
PYAFZCWSQXZDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)




